(S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate
Overview
Description
(S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a tert-butyl group and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate with a reducing agent to convert the nitro group to an amino group. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Microreactors and millireactors are often employed to optimize reaction conditions and improve the overall production rate. These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate: A precursor in the synthesis of (S)-Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate.
4-(2-fluoro-4-nitrophenyl)morpholine: Another morpholine derivative with different substituents and properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl and aminophenyl substituents make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl (2S)-2-(4-aminophenyl)morpholine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10,16H2,1-3H3/t13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLFTAZSKDUPAA-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735618 | |
Record name | tert-Butyl (2S)-2-(4-aminophenyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260220-43-6 | |
Record name | tert-Butyl (2S)-2-(4-aminophenyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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